

physicochemical properties of 5-bromo-6-chloropyrimidin-4-amine

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Compound of Interest

Compound Name: 5-Bromo-6-chloropyrimidin-4-amine

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An In-Depth Technical Guide to the Physicochemical Properties of **5-bromo-6-chloropyrimidin-4-amine**

Introduction

5-bromo-6-chloropyrimidin-4-amine is a halogenated pyrimidine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring electron-withdrawing bromine and chlorine atoms alongside an electron-donating amine group, imparts specific reactivity and physicochemical characteristics. These properties are fundamental to its utility as a synthetic intermediate in the development of novel therapeutic agents and agrochemicals.[1] For researchers and drug development professionals, a thorough understanding of its core properties is not merely academic; it is a prerequisite for successful experimental design, from reaction optimization to formulation and preclinical evaluation.

This guide provides a comprehensive technical overview of the key physicochemical properties of **5-bromo-6-chloropyrimidin-4-amine**. Moving beyond a simple data summary, it delves into the causality behind experimental methodologies, offering detailed, field-proven protocols for their determination. The objective is to equip scientists with both the foundational data and the practical knowledge required to confidently handle and utilize this versatile chemical entity.

Chemical Identity and Structural Attributes

The precise identity and structure of a molecule are the bedrock upon which all other physicochemical data are built. The arrangement of atoms and functional groups in **5-bromo-6-chloropyrimidin-4-amine** dictates its reactivity, polarity, and potential for intermolecular interactions.

Identifier	Value	Source
IUPAC Name	5-bromo-6-chloropyrimidin-4-amine	[2] [3]
CAS Number	663193-80-4	[2] [3] [4] [5]
Molecular Formula	C ₄ H ₃ BrClN ₃	[2] [3]
Molecular Weight	208.44 g/mol	[2] [3]
SMILES	<chem>C1=NC(=C(C(=N1)Cl)Br)N</chem>	[2] [3] [6]
InChI	InChI=1S/C4H3BrClN3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9)	[2] [6]
InChIKey	DQSBRYJETNYGCI-UHFFFAOYSA-N	[2] [3] [6]

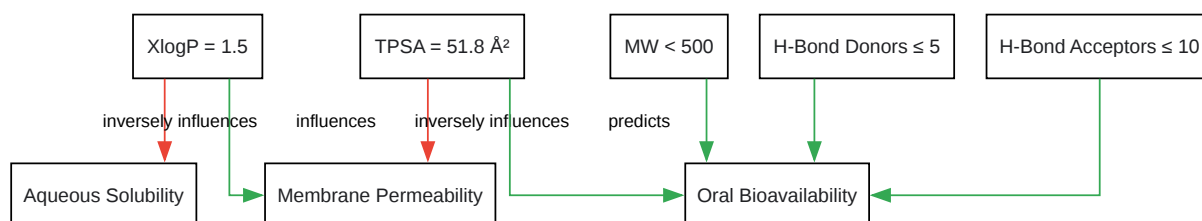
The structure is defined by a central pyrimidine ring, a diazine heterocycle. The C4, C5, and C6 positions are substituted with an amine, a bromine atom, and a chlorine atom, respectively. This arrangement creates a distinct electronic profile that influences its chemical behavior and biological activity.

Computed Properties and Drug-Likeness

Computational models provide valuable a priori insights into a molecule's behavior, particularly in early-stage drug discovery. These predictions help assess properties like membrane permeability and oral bioavailability before extensive experimental work is undertaken.

Computed Property	Predicted Value	Significance
XlogP	1.5	Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[2]
Topological Polar Surface Area (TPSA)	51.8 Å ²	Suggests good potential for oral bioavailability, as it falls well below the 140 Å ² threshold often associated with poor cell permeability.[2]
Hydrogen Bond Donors	1 (from the amine group)	[7]
Hydrogen Bond Acceptors	2 (from the ring nitrogens)	[7]
Monoisotopic Mass	206.91989 Da	[2][6]

These computed values suggest that **5-bromo-6-chloropyrimidin-4-amine** possesses a favorable profile for development as a drug lead or intermediate, aligning with several criteria of Lipinski's Rule of Five.



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Relationship between computed properties and drug-likeness.

Thermal Properties: Melting Point

The melting point is a critical indicator of a compound's purity and thermal stability. While specific experimental data for the 6-chloro isomer (CAS 663193-80-4) is not prevalent in public

literature, data for the closely related isomer 5-bromo-2-chloropyrimidin-4-amine shows a melting point of 187-188 °C (460-461 K).[1][8][9] Differential Scanning Calorimetry (DSC) is the gold-standard technique for its precise determination.

Protocol: Melting Point Determination by DSC

Expertise & Causality: DSC is chosen over traditional melting point apparatus because it provides more quantitative data, including the enthalpy of fusion, and can reveal other thermal events like decomposition or phase transitions. A slow scan rate is used to ensure thermal equilibrium, yielding a sharp, well-defined endotherm.

Methodology:

- **Sample Preparation:** Accurately weigh 1-3 mg of **5-bromo-6-chloropyrimidin-4-amine** into a non-hermetic aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 220 °C) at a rate of 5 °C/min. A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.
- **Data Analysis:** The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.

Workflow for DSC analysis.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. For the related isomer, 4-Amino-5-bromo-2-chloropyrimidine, it is described as "slightly soluble in water".[1] A quantitative assessment is crucial for any development program. The shake-flask method is the definitive technique for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility by Shake-Flask Method

Trustworthiness: This method is considered self-validating because it measures solubility at equilibrium, providing a true thermodynamic value. Including a time-course analysis (e.g., sampling at 24, 48, and 72 hours) confirms that equilibrium has been reached when concentration values plateau.

Methodology:

- **System Preparation:** Add an excess amount of solid **5-bromo-6-chloropyrimidin-4-amine** to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 72 hours to allow the system to reach equilibrium.
- **Sampling & Separation:** After equilibration, withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove undissolved solids.
- **Quantification:**
 - Dilute the filtrate with an appropriate mobile phase.
 - Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The pyrimidine ring is a strong chromophore, making UV detection highly suitable.
 - Calculate the solubility based on a standard curve of known concentrations.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the C2 proton and a broad singlet for the two protons of the NH₂ group. The exact chemical shifts are

influenced by the electronic environment created by the halogens.

- ^{13}C NMR: Four distinct signals corresponding to the four carbon atoms of the pyrimidine ring are expected.
- Mass Spectrometry (MS):
 - Expert Insight: The most telling feature in the mass spectrum is the isotopic pattern. Due to the natural abundance of bromine ($^{79}\text{Br}/\sim 50.7\%$, $^{81}\text{Br}/\sim 49.3\%$) and chlorine ($^{35}\text{Cl}/\sim 75.8\%$, $^{37}\text{Cl}/\sim 24.2\%$), the molecular ion region will exhibit a characteristic cluster of peaks. This pattern is a definitive signature confirming the presence and number of these halogen atoms. For a $[\text{M}+\text{H}]^+$ ion, prominent peaks would be expected at approximately m/z 208, 210, and 212.
- UV-Vis Spectroscopy: The conjugated pyrimidine system will exhibit strong absorbance in the UV region, typically between 250-280 nm. This property is leveraged for quantification in HPLC-based assays, as described in the solubility protocol.

Safety and Handling

Proper handling of **5-bromo-6-chloropyrimidin-4-amine** is essential to ensure laboratory safety. The compound is classified with several hazards based on aggregated GHS data.[\[2\]](#)

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed. [2]
Skin Corrosion/Irritation	H315	Causes skin irritation. [2]
Serious Eye Damage/Irritation	H318/H319	Causes serious eye damage/irritation. [2]
Specific Target Organ Toxicity	H335	May cause respiratory irritation. [2]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[10\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[10\]](#)[\[11\]](#)
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [\[10\]](#)[\[11\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[10\]](#)

Conclusion

5-bromo-6-chloropyrimidin-4-amine is a synthetic intermediate whose value is defined by its physicochemical properties. While publicly available experimental data on this specific isomer is limited, its characteristics can be reliably predicted based on its structure and determined through the robust, standardized protocols detailed in this guide. From its moderate lipophilicity and favorable TPSA for drug development to the critical safety procedures required for its handling, a comprehensive understanding of these attributes is paramount. By applying the methodologies outlined herein, researchers can ensure data integrity, promote laboratory safety, and unlock the full potential of this important chemical building block.

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